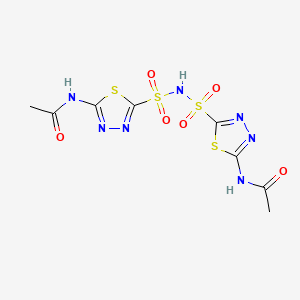

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

Overview

Description

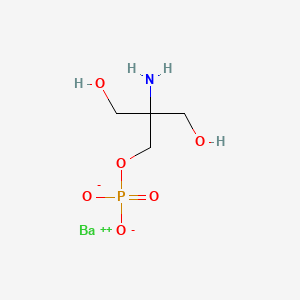

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine is a chemical compound with the molecular formula C8H9N7O6S4 . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Molecular Structure Analysis

The molecular structure of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine consists of 8 carbon atoms, 9 hydrogen atoms, 7 nitrogen atoms, 6 oxygen atoms, and 4 sulfur atoms . The average mass of the molecule is 427.460 Da .Chemical Reactions Analysis

While specific chemical reactions involving Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine are not available, it’s important to note that amines, in general, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water .Scientific Research Applications

Pharmaceutical Analysis and Quality Control

Acetazolamide Impurity F is utilized in the pharmaceutical industry for the quality control of acetazolamide-containing products. A reverse-phase LC method has been developed to quantify acetazolamide and its degradation products, including Acetazolamide Impurity F, in hard gelatin capsule formulations . This ensures the safety and efficacy of pharmaceuticals by monitoring impurity levels.

Method Development and Validation

The compound plays a crucial role in the method development and validation for the analysis of pharmaceuticals. It is used as a standard to establish the accuracy, precision, and stability-indicating capability of analytical methods .

Carbonic Anhydrase Inhibition Study

In research, Acetazolamide Impurity F can be used to study the mechanism of action of carbonic anhydrase inhibitors. By comparing the impurity’s activity to that of acetazolamide, researchers can gain insights into the structural requirements for enzyme inhibition .

Degradation Pathway Elucidation

Understanding the degradation pathways of pharmaceuticals is essential for drug stability studies. Acetazolamide Impurity F serves as a marker to investigate the degradation pathways of acetazolamide under various conditions .

Synthesis and Characterization of Related Compounds

The compound is involved in the synthesis and characterization of related thiadiazole derivatives. These derivatives have shown a wide range of pharmacological activities, which include antimicrobial, anti-inflammatory, and antitumor effects .

Biological Activity Profiling

Acetazolamide Impurity F can be used in biological assays to profile the activity of new thiadiazole compounds. Its known properties provide a baseline for comparison when assessing the biological activities of novel derivatives .

Mechanism of Action

Target of Action

The primary target of Acetazolamide Impurity F is likely to be the carbonic anhydrase enzyme , similar to Acetazolamide . Carbonic anhydrase plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

Acetazolamide Impurity F, like Acetazolamide, is expected to inhibit the activity of carbonic anhydrase. This inhibition reduces hydrogen ion secretion at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This effect can lead to changes in various physiological processes, including fluid balance and neuronal activity .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversed in the renal tubules . This disruption can affect processes such as fluid secretion, electrolyte balance, and pH regulation .

Pharmacokinetics

After oral ingestion, Acetazolamide is rapidly absorbed, with a bioavailability of over 90% . The plasma elimination half-life values in adults are 10-15 hours .

Action Environment

The action of Acetazolamide Impurity F can be influenced by various environmental factors. For instance, its absorption and excretion can be affected by the patient’s renal function . Additionally, factors such as pH can influence the activity of carbonic anhydrase and thus the efficacy of its inhibitors .

properties

IUPAC Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHVLEPJWVZZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230364 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

CAS RN |

80495-47-2 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(5-(ACETYLAMINO)-1,3,4-THIADIAZOLE-2-SULFONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU5ZTA94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the structural characterization of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine dihydrate?

A1: Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine dihydrate (1) is a molecule composed of two nearly planar acetylaminothiadiazolesulfonyl units arranged parallel to each other []. These units are linked by a central amine group. The acetylamino groups are coplanar with the thiadiazole rings due to π-electron delocalization and non-bonded S...O interactions between the sulfur atom in the thiadiazole ring and the oxygen atom of the acetylamino group [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)